molecular formula C12H15N5O2 B2585813 1-{1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carbonyl}-1,3-dimethylurea CAS No. 949368-46-1

1-{1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carbonyl}-1,3-dimethylurea

Cat. No.: B2585813
CAS No.: 949368-46-1
M. Wt: 261.285
InChI Key: ZFMWVHFHMUOGLN-UHFFFAOYSA-N
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Description

1-{1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carbonyl}-1,3-dimethylurea is a compound that belongs to the class of pyrazolo[3,4-b]pyridine derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The unique structure of this compound allows it to interact with various biological targets, making it a valuable molecule in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carbonyl}-1,3-dimethylurea typically involves the reaction of 5-aminopyrazole with diethyl ethoxy methylenemalonate, followed by cyclization and subsequent functionalization steps . The reaction conditions often include refluxing in solvents such as acetic acid or 1,4-dioxane, with the addition of reagents like phosphorus oxychloride to facilitate the formation of the pyrazolo[3,4-b]pyridine core .

Industrial Production Methods

Industrial production methods for this compound may involve scalable synthetic routes that ensure high yields and purity. These methods often utilize continuous flow reactors and automated synthesis platforms to optimize reaction conditions and minimize waste. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also common in industrial settings to enhance sustainability.

Chemical Reactions Analysis

Types of Reactions

1-{1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carbonyl}-1,3-dimethylurea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the carbonyl or urea moieties, using reagents like alkyl halides or amines.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide or amines in an organic solvent like dichloromethane.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives. Substitution reactions can lead to various substituted urea or carbonyl compounds.

Scientific Research Applications

1-{1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carbonyl}-1,3-dimethylurea has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-{1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carbonyl}-1,3-dimethylurea is unique due to its specific substitution pattern, which enhances its selectivity and potency as a TRK inhibitor. This selectivity allows for targeted therapeutic applications with potentially fewer side effects compared to other compounds in the same class .

Properties

IUPAC Name

N,1,3-trimethyl-N-(methylcarbamoyl)pyrazolo[3,4-b]pyridine-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N5O2/c1-7-9-5-8(6-14-10(9)17(4)15-7)11(18)16(3)12(19)13-2/h5-6H,1-4H3,(H,13,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFMWVHFHMUOGLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C2=C1C=C(C=N2)C(=O)N(C)C(=O)NC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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